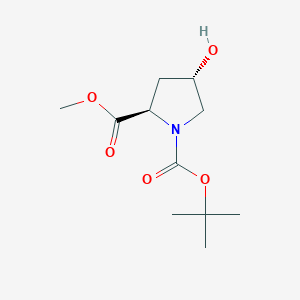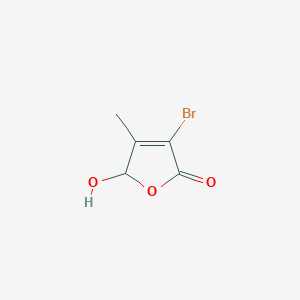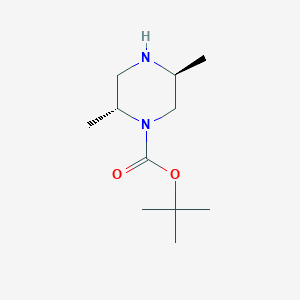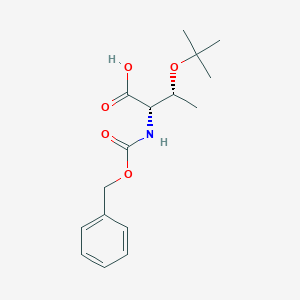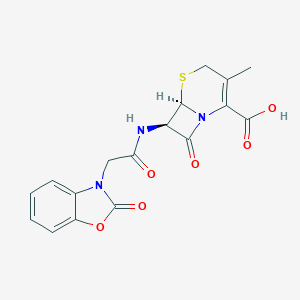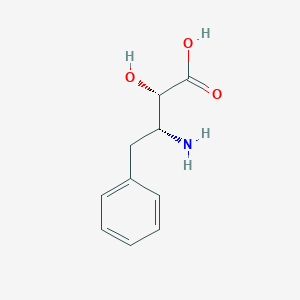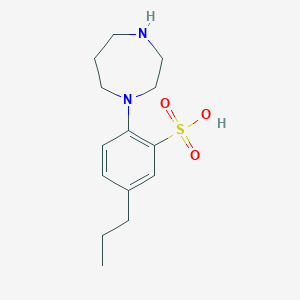
2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid is a chemical compound with the molecular formula C14H22N2O3S It is characterized by the presence of a diazepane ring, a propyl group, and a benzenesulfonic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Sulfonation of the Benzene Ring: The benzenesulfonic acid moiety is introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to sulfonates or sulfides.
Substitution: The diazepane ring and the benzene ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Sulfonates, sulfides.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
相似化合物的比较
2-[1,4]Diazepan-1-yl-benzenesulfonic acid: Lacks the propyl group, which may affect its reactivity and biological activity.
5-Propyl-benzenesulfonic acid: Lacks the diazepane ring, resulting in different chemical properties and applications.
1,4-Diazepane: A simpler structure without the benzenesulfonic acid moiety, used in different contexts.
Uniqueness: 2-(1,4-Diazepan-1-yl)-5-propylbenzenesulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activities. The presence of both the diazepane ring and the benzenesulfonic acid moiety allows for diverse applications and interactions.
属性
CAS 编号 |
133804-52-1 |
|---|---|
分子式 |
C14H22N2O3S |
分子量 |
298.4 g/mol |
IUPAC 名称 |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
InChI 键 |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
规范 SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
同义词 |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B151254.png)
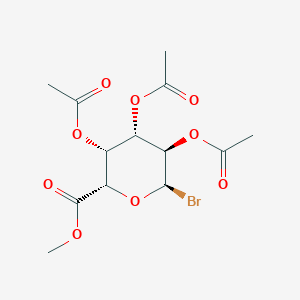


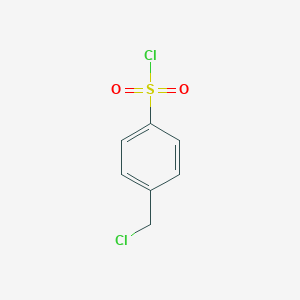
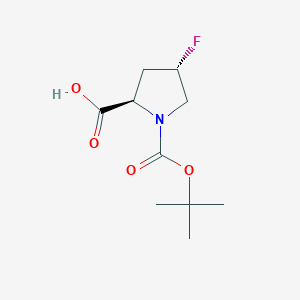
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
